what is Cy3-PEG8-Alkyne
what is Cy3-PEG8-Alkyne
An In-depth Technical Guide to Cy3-PEG8-Alkyne for Researchers, Scientists, and Drug Development Professionals
Introduction
Cy3-PEG8-Alkyne is a fluorescent probe combining the bright and photostable cyanine dye, Cy3, with a terminal alkyne group through a flexible eight-unit polyethylene glycol (PEG) spacer. This molecule is specifically designed for bioorthogonal labeling applications, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". Its principal application lies in the covalent attachment of the Cy3 fluorophore to azide-modified biomolecules, enabling their visualization and tracking in a wide range of biological and biomedical research settings. The PEG spacer enhances the water solubility and reduces steric hindrance of the dye, improving its accessibility to target molecules in aqueous environments.
Chemical and Physical Properties
The key characteristics of Cy3-PEG8-Alkyne are summarized in the table below, providing essential data for experimental design and data analysis.
| Property | Value |
| Molecular Formula | C₄₉H₇₂ClN₃O₉ |
| Molecular Weight | 882.56 g/mol |
| Excitation Maximum (λex) | ~555 nm |
| Emission Maximum (λem) | ~570 nm |
| Extinction Coefficient | 150,000 cm⁻¹M⁻¹ at λex |
| Quantum Yield | ~0.31 |
| Appearance | Red solid |
| Solubility | Soluble in DMSO, DMF, and water |
Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Cy3-PEG8-Alkyne is primarily utilized in CuAAC reactions. This "click chemistry" reaction forms a stable triazole linkage between the terminal alkyne of the Cy3 probe and an azide group on a target molecule. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions, making it ideal for labeling complex biological samples. The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to stabilize the copper(I) catalyst and enhance reaction efficiency.
Experimental Protocols
Below are detailed protocols for the labeling of azide-modified proteins and for the metabolic labeling and imaging of cellular glycans using Cy3-PEG8-Alkyne.
Labeling of Azide-Modified Proteins
This protocol outlines the general steps for conjugating Cy3-PEG8-Alkyne to a protein that has been modified to contain an azide group.
Materials:
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Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
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Cy3-PEG8-Alkyne
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DMSO (anhydrous)
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Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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THPTA stock solution (e.g., 100 mM in water)
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Sodium ascorbate stock solution (prepare fresh, e.g., 300 mM in water)
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Protein purification tools (e.g., size-exclusion chromatography columns or dialysis cassettes)
Protocol:
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Prepare a stock solution of Cy3-PEG8-Alkyne: Dissolve Cy3-PEG8-Alkyne in DMSO to a final concentration of 10 mM.
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Prepare the protein solution: Dilute the azide-modified protein in buffer to a final concentration of 1-5 mg/mL.
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Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. For a typical reaction, a final concentration of 1 mM CuSO₄ and 5 mM THPTA is used.
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Set up the labeling reaction: In a microcentrifuge tube, combine the following in order:
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Azide-modified protein solution
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Cy3-PEG8-Alkyne stock solution (a 5-20 fold molar excess over the protein is recommended)
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Catalyst premix
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Initiate the reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM to initiate the click reaction.
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Incubate: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
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Purify the labeled protein: Remove the excess reagents and byproducts by size-exclusion chromatography or dialysis to obtain the purified Cy3-labeled protein.
Metabolic Labeling and Imaging of Cellular Glycans
This protocol describes the metabolic incorporation of an azide-modified sugar into cellular glycans, followed by fluorescent labeling with Cy3-PEG8-Alkyne for imaging.[1][2][3]
Materials:
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Cell culture medium
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Azide-modified sugar analog (e.g., peracetylated N-azidoacetylgalactosamine, Ac₄GalNAz)
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Cy3-PEG8-Alkyne
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Fixative solution (e.g., 4% paraformaldehyde in PBS)
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Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
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Click reaction buffer (containing CuSO₄, THPTA, and sodium ascorbate)
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Wash buffer (e.g., PBS with 0.1% Tween-20)
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Nuclear stain (e.g., DAPI)
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Mounting medium
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Fluorescence microscope
Protocol:
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Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar analog (e.g., 25-50 µM Ac₄GalNAz) for 24-48 hours to allow for metabolic incorporation into cellular glycans.
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Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.
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Permeabilization: Wash the fixed cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
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Click Reaction: Wash the permeabilized cells and incubate with the click reaction cocktail containing Cy3-PEG8-Alkyne (e.g., 5-20 µM) for 30-60 minutes at room temperature, protected from light.
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Washing: Wash the cells extensively with a wash buffer to remove unreacted reagents.
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Nuclear Staining: Counterstain the cell nuclei with DAPI for 5-10 minutes.
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Mounting and Imaging: Wash the cells, mount the coverslips on microscope slides using an appropriate mounting medium, and image using a fluorescence microscope with filters suitable for Cy3 and DAPI.
Visualizations
The following diagrams illustrate the chemical reaction and a typical experimental workflow involving Cy3-PEG8-Alkyne.
Caption: Chemical principle of CuAAC using Cy3-PEG8-Alkyne.
Caption: Workflow for imaging glycans using Cy3-PEG8-Alkyne.
Applications in Research and Drug Development
The versatility of Cy3-PEG8-Alkyne makes it a valuable tool in various research areas:
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Proteomics: Labeling and identification of newly synthesized proteins or specific post-translationally modified proteins.
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Glycobiology: Visualization and analysis of glycans in cells and tissues, which is crucial for understanding cell signaling, immune responses, and disease progression.[1][2]
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Cell Biology: Tracking the localization and dynamics of biomolecules within living or fixed cells.
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Drug Development: In the development of antibody-drug conjugates (ADCs), click chemistry can be used for the site-specific conjugation of drugs to antibodies. Fluorescent probes like Cy3-PEG8-Alkyne can be used to optimize and characterize these conjugation reactions.
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High-Throughput Screening: The robust and simple nature of click chemistry makes it suitable for automated and high-throughput labeling and detection assays.
Conclusion
Cy3-PEG8-Alkyne is a powerful and versatile fluorescent probe for the specific labeling of azide-modified biomolecules via copper-catalyzed click chemistry. Its excellent photophysical properties, enhanced solubility, and the high efficiency of the CuAAC reaction make it an indispensable tool for researchers and scientists in various fields, from fundamental cell biology to advanced drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of Cy3-PEG8-Alkyne in a wide range of experiments.
References
- 1. Imaging specific cellular glycan structures using glycosyltransferases via click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkynyl sugar analogs for the labeling and visualization of glycoconjugates in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Intracellular Sialylation with Click Chemistry and Expansion Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
